![molecular formula C7H2Br2O2S B14259351 1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione CAS No. 246232-37-1](/img/structure/B14259351.png)
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene core with two bromine atoms and a dione functional group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione typically involves the bromination of cyclopenta[c]thiophene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The dione functional group can be reduced to form diols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the dione group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized compounds.
Scientific Research Applications
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of materials for optoelectronic devices, such as organic solar cells and light-emitting diodes
Mechanism of Action
The mechanism of action of 1,3-dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione involves its interaction with various molecular targets and pathways. The bromine atoms and dione functional group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its dione group can participate in redox reactions, influencing the overall reactivity and mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4H-cyclopenta[2,1-b3,4-b′]dithiophene (CPDT): A similar compound with a dithiophene core, used in optoelectronic applications.
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b3,4-b′]dithiophene: Another brominated derivative with similar reactivity and applications.
Uniqueness
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its use in diverse fields highlight its importance in scientific research and industrial applications.
Properties
CAS No. |
246232-37-1 |
|---|---|
Molecular Formula |
C7H2Br2O2S |
Molecular Weight |
309.96 g/mol |
IUPAC Name |
1,3-dibromocyclopenta[c]thiophene-4,6-dione |
InChI |
InChI=1S/C7H2Br2O2S/c8-6-4-2(10)1-3(11)5(4)7(9)12-6/h1H2 |
InChI Key |
BZERWMXWDMMPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
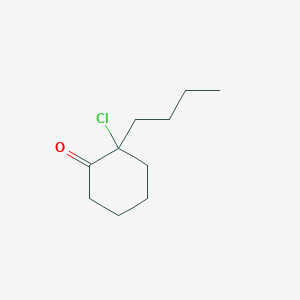
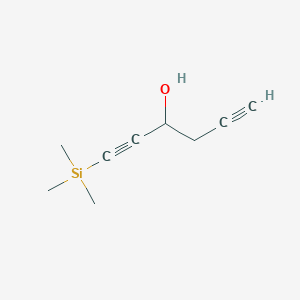
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
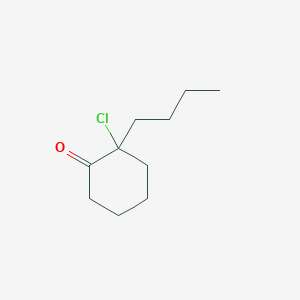

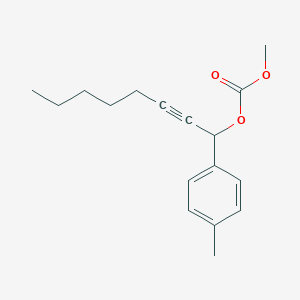
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
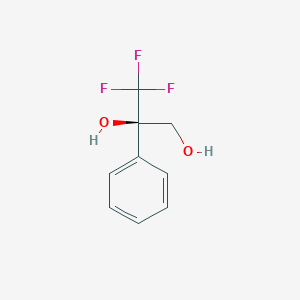
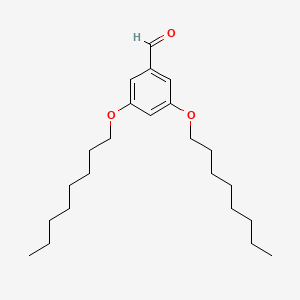
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
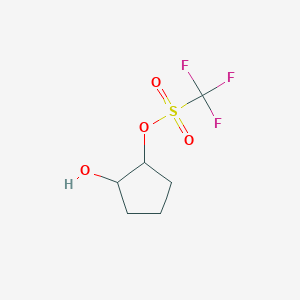
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
